Cyanine3.5 carboxylic acid
CAS No.: 1802928-88-6
Cat. No.: VC0524641
Molecular Formula: C38H41ClN2O2
Molecular Weight: 593.21
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1802928-88-6 |
|---|---|
| Molecular Formula | C38H41ClN2O2 |
| Molecular Weight | 593.21 |
| IUPAC Name | 6-[1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
| Standard InChI | InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H |
| Standard InChI Key | VJCYHFMXCZYHEG-UHFFFAOYSA-N |
| SMILES | CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Cyanine3.5 carboxylic acid belongs to the broader family of cyanine dyes, which are characterized by two nitrogen-containing heterocyclic units linked by a polymethine bridge with conjugated double bonds. This specific compound features a carboxylic acid functional group that provides a reactive site for potential conjugation chemistry.
Molecular Composition
The detailed chemical properties of Cyanine3.5 carboxylic acid are summarized in the following table:
Solubility Profile
Cyanine3.5 carboxylic acid demonstrates differential solubility across various solvents, which is critical information for researchers planning experimental protocols. The compound is highly soluble in organic solvents but shows poor solubility in aqueous environments:
| Solvent | Solubility |
|---|---|
| DMSO | ≥59.3 mg/mL |
| Ethanol | ≥47.4 mg/mL |
| Dichloromethane | Soluble |
| DMF | Soluble |
| Water | Insoluble |
The solubility characteristics reflect the compound's structural features, with the largely hydrophobic aromatic rings contributing to its poor water solubility while facilitating dissolution in organic solvents. This property profile influences both storage recommendations and application protocols in research settings.
Spectral Characteristics
The optical properties of Cyanine3.5 carboxylic acid make it particularly valuable for fluorescence-based applications. The compound exhibits strong absorption in the orange-red region of the visible spectrum and emits fluorescence at slightly longer wavelengths.
Fluorescence Parameters
The key spectral properties of Cyanine3.5 carboxylic acid are detailed below:
| Parameter | Value |
|---|---|
| Absorption/Excitation Maximum | 581-591 nm |
| Emission Maximum | 596-604 nm |
| Extinction Coefficient | 116,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | 0.35 |
| Stokes Shift | ~15 nm |
| CF₂₆₀ | 0.29 |
| CF₂₈₀ | 0.22 |
The relatively high extinction coefficient indicates strong light absorption capacity, while the quantum yield of 0.35 reflects efficient conversion of absorbed light into fluorescence emission. The modest Stokes shift of approximately 15 nm is characteristic of cyanine dyes and influences the design of optical filters for fluorescence detection systems.
Photostability Profile
Cyanine3.5 demonstrates excellent photostability compared to many other fluorophores in its spectral class . This resistance to photobleaching makes the compound particularly valuable for applications requiring extended illumination periods or repeated imaging of the same sample. The photostability profile contributes significantly to the dye's utility in time-lapse fluorescence microscopy and other techniques requiring sustained fluorescence output over extended observation periods.
Applications in Research
Cyanine3.5 carboxylic acid has found utility across diverse research applications due to its favorable spectral properties and chemical characteristics.
Reference and Control Applications
The primary application of Cyanine3.5 carboxylic acid in its unactivated form is as a non-reactive reference dye or control in fluorescence experiments . This application leverages the compound's reliable fluorescence properties without the complexity of covalent labeling reactions, providing researchers with a consistent fluorescence standard for instrument calibration and experimental controls.
Fluorescence Imaging and Detection
When appropriately functionalized, Cyanine3.5 derivatives serve as excellent probes for various biological detection methods, including:
-
Fluorescence microscopy for cellular and subcellular visualization
-
Flow cytometry for cell population analysis
The bright fluorescence and high photostability of Cyanine3.5 derivatives contribute to enhanced signal-to-noise ratios in these applications, facilitating more sensitive detection of biological targets and processes.
Comparative Advantages
Cyanine3.5 offers several advantages that position it as a valuable alternative to other fluorophores in similar spectral regions:
-
Sharp spectral peaks with narrow absorption and emission bands, reducing spectral overlap in multiplex assays
-
Strong resistance to photobleaching, ensuring reliable signal detection throughout extended experimental timeframes
-
Efficient fluorescence emission, enabling detection of low-abundance targets
These attributes make Cyanine3.5 carboxylic acid and its derivatives particularly suitable for applications requiring high sensitivity and specificity in the orange-red region of the visible spectrum.
| Parameter | Recommendation |
|---|---|
| Temperature | -20°C |
| Light Exposure | Protect from light; store in dark conditions |
| Humidity | Store in desiccated environment |
| Storage Duration | 24 months after receipt when properly stored |
Transportation Guidelines
During transportation, Cyanine3.5 carboxylic acid can tolerate room temperature conditions for limited periods:
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